molecular formula C15H13ClN4S B4069234 4-[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine

4-[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine

Cat. No.: B4069234
M. Wt: 316.8 g/mol
InChI Key: DYQQHKCYKMZCHY-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate hydrazine derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1,2,4-triazole
  • 5-Ethylsulfanyl-1,2,4-triazole
  • 4-Chlorophenylpyridine

Uniqueness

4-[4-(4-Chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine is unique due to the combination of its triazole and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry, offering a broader range of biological activities compared to its individual components.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4S/c1-2-21-15-19-18-14(11-7-9-17-10-8-11)20(15)13-5-3-12(16)4-6-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQQHKCYKMZCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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